N-[(6-bromopyridin-3-yl)sulfonyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-[(6-bromopyridin-3-yl)sulfonyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a bromopyridine moiety, a sulfonyl group, a cyclopropyl ring, and a thiazole carboxamide structure, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-bromopyridin-3-yl)sulfonyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination of Pyridine: The initial step involves the bromination of pyridine to obtain 6-bromopyridine. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Sulfonylation: The bromopyridine is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonyl derivative.
Thiazole Formation: The next step involves the formation of the thiazole ring. This can be done by reacting the sulfonyl derivative with a suitable thioamide under cyclization conditions.
Carboxamide Formation: Finally, the cyclopropyl group is introduced, and the carboxamide is formed through an amidation reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(6-bromopyridin-3-yl)sulfonyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the sulfonyl group.
Cyclization Reactions: The presence of multiple reactive sites allows for potential cyclization reactions, forming more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
Chemistry
In chemistry, N-[(6-bromopyridin-3-yl)sulfonyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases. Studies have focused on its mechanism of action, bioavailability, and toxicity profiles.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications, including the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[(6-bromopyridin-3-yl)sulfonyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzyme active sites, while the sulfonyl and thiazole groups can participate in hydrogen bonding and electrostatic interactions. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-chloropyridin-3-yl)sulfonyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide
- N-[(6-fluoropyridin-3-yl)sulfonyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide
- N-[(6-iodopyridin-3-yl)sulfonyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide
Uniqueness
Compared to its analogs, N-[(6-bromopyridin-3-yl)sulfonyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide exhibits unique reactivity due to the presence of the bromine atom, which can participate in specific substitution reactions. Additionally, the combination of the sulfonyl and thiazole groups provides a distinct electronic environment that can influence its chemical and biological properties.
This detailed overview highlights the significance of this compound in various fields, emphasizing its potential for further research and application
Properties
IUPAC Name |
N-(6-bromopyridin-3-yl)sulfonyl-4-cyclopropyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O3S2/c13-9-4-3-8(5-14-9)21(18,19)16-12(17)11-10(7-1-2-7)15-6-20-11/h3-7H,1-2H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPTWBXKDIUAQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC=N2)C(=O)NS(=O)(=O)C3=CN=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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